molecular formula C18H13N3OS B2599053 N-(4-(4-cyanophenyl)thiazol-2-yl)-2-methylbenzamide CAS No. 313366-23-3

N-(4-(4-cyanophenyl)thiazol-2-yl)-2-methylbenzamide

Cat. No.: B2599053
CAS No.: 313366-23-3
M. Wt: 319.38
InChI Key: PHNHPGWMWZGKQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-(4-cyanophenyl)thiazol-2-yl)-2-methylbenzamide” is a chemical compound with the IUPAC name N-(4-(4-cyanophenyl)thiazol-2-yl)-N-methylformamide . It has a molecular weight of 243.29 .


Synthesis Analysis

The synthesis of similar compounds involves the cyclization of substituted thiosemicarbazones with a-bromo-4-cyanoacetophenone . This allows for the rapid single-step sustainable synthesis of 4-cyanophenyl-2-hydrazinylthiazoles libraries .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9N3OS/c1-15(8-16)12-14-11(7-17-12)10-4-2-9(6-13)3-5-10/h2-5,7-8H,1H3 .

Scientific Research Applications

Antihyperglycemic and Antihyperlipidemic Agents

  • A study by Shrivastava et al. (2016) explored the synthesis and evaluation of thiazolidine-2,4-diones, structurally similar to N-(4-(4-cyanophenyl)thiazol-2-yl)-2-methylbenzamide, for anti-diabetic activity. These compounds showed significant blood glucose and triglyceride lowering effects, comparable to standard drugs like pioglitazone (Shrivastava et al., 2016).

Antitumor Activity

  • The work of Shams et al. (2010) involved synthesizing various heterocyclic derivatives, including thiazoles, from a precursor similar to this compound. These compounds exhibited high antiproliferative activity against several cancer cell lines (Shams et al., 2010).

Antimicrobial Screening

  • Desai et al. (2013) synthesized and screened a series of compounds structurally related to the subject compound for antibacterial and antifungal activities. These thiazole derivatives showed potential therapeutic intervention against bacterial and fungal infections (Desai et al., 2013).

Kinesin Spindle Protein Inhibition for Cancer Treatment

  • Theoclitou et al. (2011) identified a compound from a series of kinesin spindle protein (KSP) inhibitors, structurally similar to this compound, which showed promising results for cancer treatment (Theoclitou et al., 2011).

Anionic Polymerization

  • Ishizone et al. (1993) researched anionic block copolymerizations of styrene derivatives, including compounds with structures similar to the subject compound, demonstrating potential in polymer science applications (Ishizone et al., 1993).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with lysine-specific demethylase 1 (LSD1), an enzyme involved in chromatin remodeling and gene expression regulation . The interaction between N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide and LSD1 results in the inhibition of the enzyme’s activity, thereby affecting histone modification and gene expression patterns.

Cellular Effects

The effects of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide can induce apoptosis in cancer cells by activating caspase-dependent pathways . Additionally, it affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation of cancer cells.

Molecular Mechanism

At the molecular level, N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of LSD1, inhibiting its demethylase activity . This inhibition leads to an accumulation of methylated histones, which alters chromatin structure and gene expression. Furthermore, N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide has been shown to interact with other proteins involved in signal transduction pathways, thereby modulating their activity and downstream effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of gene expression. At higher doses, N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide can cause toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active or inactive metabolites, which may contribute to its overall pharmacological effects. Additionally, N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide can affect metabolic flux and alter the levels of various metabolites within cells.

Transport and Distribution

The transport and distribution of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific compartments or organelles within cells through post-translational modifications or targeting signals . For example, its localization to the nucleus allows it to interact with nuclear proteins and influence gene expression directly.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS/c1-12-4-2-3-5-15(12)17(22)21-18-20-16(11-23-18)14-8-6-13(10-19)7-9-14/h2-9,11H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNHPGWMWZGKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.